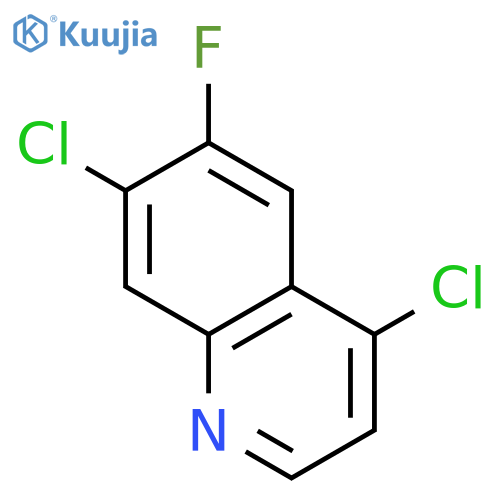Cas no 194093-18-0 (Quinoline, 4,7-dichloro-6-fluoro-)

194093-18-0 structure
商品名:Quinoline, 4,7-dichloro-6-fluoro-
Quinoline, 4,7-dichloro-6-fluoro- 化学的及び物理的性質
名前と識別子
-
- Quinoline, 4,7-dichloro-6-fluoro-
- EN300-7433308
- 4,7-DICHLORO-6-FLUOROQUINOLINE
- 888-694-9
- 194093-18-0
- SCHEMBL5639499
-
- インチ: InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
- InChIKey: HYFPSZMEDMGCAD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 214.9704827g/mol
- どういたいしつりょう: 214.9704827g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9Ų
Quinoline, 4,7-dichloro-6-fluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7433308-0.5g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 0.5g |
$579.0 | 2024-05-24 | |
| Enamine | EN300-7433308-10.0g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 10.0g |
$3191.0 | 2024-05-24 | |
| 1PlusChem | 1P0287US-5g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 5g |
$2722.00 | 2024-06-17 | |
| Aaron | AR028834-100mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 100mg |
$357.00 | 2025-02-15 | |
| Aaron | AR028834-1g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 1g |
$987.00 | 2025-02-15 | |
| 1PlusChem | 1P0287US-500mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 500mg |
$778.00 | 2024-06-17 | |
| 1PlusChem | 1P0287US-1g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 1g |
$981.00 | 2024-06-17 | |
| 1PlusChem | 1P0287US-10g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 10g |
$4006.00 | 2024-06-17 | |
| 1PlusChem | 1P0287US-50mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 50mg |
$269.00 | 2024-06-17 | |
| 1PlusChem | 1P0287US-250mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 250mg |
$516.00 | 2024-06-17 |
Quinoline, 4,7-dichloro-6-fluoro- 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
194093-18-0 (Quinoline, 4,7-dichloro-6-fluoro-) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 857369-11-0(2-Oxoethanethioamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
